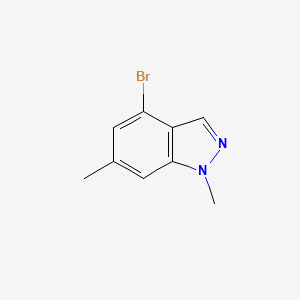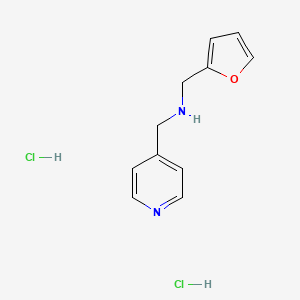![molecular formula C13H23Cl2N3O B6350729 [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride CAS No. 1426142-78-0](/img/structure/B6350729.png)
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Research indicates that this compound is inert toward dioxygen but reacts readily with hydrogen peroxide (H2O2). Upon reaction, it forms a diamagnetic cobalt (III) species, which subsequently leads to the oxidation of the methyl groups on the pyridine rings of the supporting ligand .
科学的研究の応用
Scientific Research Applications
Neuroprotective and Anti-Addictive Properties
Compounds featuring morpholine and amine groups have been investigated for their neuroprotective, anti-addictive, and antidepressant-like activities in animal models. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the queried chemical by virtue of containing an amine and aromatic components, has demonstrated potential in neuroprotection and in the treatment of addiction and depression in preclinical studies. 1MeTIQ is hypothesized to exert its effects through MAO inhibition, free radical scavenging properties, and antagonism of the glutamatergic system, indicating a complex mechanism of action that could also be relevant for structurally related compounds (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antitubercular Activity
Modifications of the isoniazid (INH) structure, incorporating pyridine and hydrazinecarboxamide motifs, have shown significant anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings underscore the importance of structural modifications in enhancing the biological activity of compounds, suggesting potential research applications for similar structures in the development of new anti-TB compounds (Asif, 2014).
Antioxidant Capacity
The antioxidant capacity of compounds can be crucial in various fields, including food engineering, medicine, and pharmacy. Studies have utilized assays like ABTS and DPPH to determine the antioxidant activity of compounds, providing a foundation for understanding the antioxidative potential of novel compounds, including those with morpholine and pyridine groups (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
特性
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-12-3-2-4-13(15-12)11-14-5-6-16-7-9-17-10-8-16;;/h2-4,14H,5-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPRJFDCIYTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine dihydrochloride](/img/structure/B6350705.png)

![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)